4-Acetyl-1-methyl-1H-pyrrole-2-carbaldehyde
Overview
Description
“4-Acetyl-1-methyl-1H-pyrrole-2-carbaldehyde” is a chemical compound with the molecular formula C8H9NO2 . It is synthesized via a one-pot Vilsmeier–Haack and subsequent Friedel–Crafts reaction .
Synthesis Analysis
The synthesis of “this compound” involves a one-pot Vilsmeier–Haack and subsequent Friedel–Crafts reaction . The compound was synthesized via a reaction of 2-pyridine-carbonyl-hydrazide with 2-acetyl-thio-phene in ethanol .Molecular Structure Analysis
The molecular structure of “this compound” includes a pyrazole ring that makes dihedral angles of 4.50 (9) and 2.06 (8)°, respectively, with the aldehyde and acetyl groups .Chemical Reactions Analysis
The compound is produced by the strong acid-catalyzed condensation of glucose and amino acid derivatives in vitro . It is also produced in fermentation procedures .Physical and Chemical Properties Analysis
The compound has a molecular weight of 151.16 . It is a solid at room temperature .Scientific Research Applications
1. Magnetic Materials Research
4-Acetyl-1-methyl-1H-pyrrole-2-carbaldehyde has been utilized as a ligand in the synthesis of high nuclearity {Mn(III)25} barrel-like clusters. These clusters exhibit unique single-molecule magnetic behavior, which is significant in the field of magnetic materials research (Giannopoulos et al., 2014).
2. Organic Synthesis Development
This compound plays a role in the development of organic synthesis methods. For instance, it's involved in the efficient and practical de novo synthesis of pyrrole-2-carbaldehyde skeletons, highlighting its importance in the synthesis of diverse organic compounds (Wu et al., 2018).
3. Medicinal Chemistry Applications
This compound is used in the synthesis of potential small molecule anticancer drugs. It acts as an intermediate in the creation of new compounds with aqueous solubility, which is a key factor in drug development (Wang et al., 2017).
4. Heterocyclic Compounds Synthesis
The compound is instrumental in synthesizing various heterocyclic compounds. For example, it's used in creating pyrrolo[1,2-a]indol-2-carbaldehydes, which are significant in pharmaceutical research (Abbiati et al., 2006).
5. Anion Sensing Technologies
In the field of sensor technology, derivatives of this compound have been utilized in the development of novel anion receptors. These compounds display high affinity for specific anions, showcasing their potential in creating sensitive and selective sensing devices (Deliomeroglu et al., 2014).
Mechanism of Action
Target of Action
It is known that pyrrole derivatives, which this compound is a part of, have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors .
Mode of Action
It is known that pyrrole derivatives interact with their targets and cause changes in the biological system .
Biochemical Pathways
It is known that pyrrole derivatives possess various biological activities, affecting a wide range of biochemical pathways .
Result of Action
It is known that pyrrole derivatives possess various biological activities, which would result in a range of molecular and cellular effects .
Properties
IUPAC Name |
4-acetyl-1-methylpyrrole-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-6(11)7-3-8(5-10)9(2)4-7/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWBXRSMVPDNIEH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN(C(=C1)C=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50506522 | |
Record name | 4-Acetyl-1-methyl-1H-pyrrole-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50506522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75866-91-0 | |
Record name | 4-Acetyl-1-methyl-1H-pyrrole-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50506522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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